molecular formula C20H18O4 B2720674 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate CAS No. 315233-71-7

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2720674
CAS No.: 315233-71-7
M. Wt: 322.36
InChI Key: JHZFQFGFYSOHPC-UHFFFAOYSA-N
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Description

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenyl acetic acid with 2,8-dimethylchromen-4-one under acidic conditions, followed by acetylation to introduce the acetate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,8-dimethylchromen-4-one: Lacks the acetate and 2-methylphenyl groups.

    3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate: Lacks the 2,8-dimethyl groups.

Uniqueness

2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2,8-dimethyl-3-(2-methylphenyl)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-11-7-5-6-8-15(11)18-13(3)23-20-12(2)17(24-14(4)21)10-9-16(20)19(18)22/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZFQFGFYSOHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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